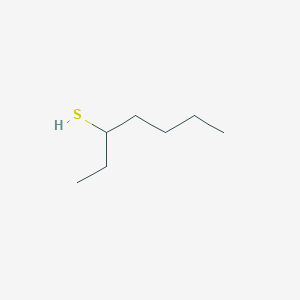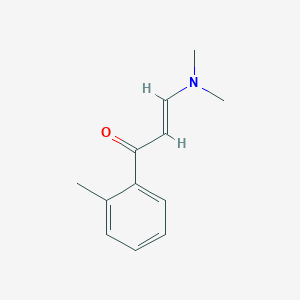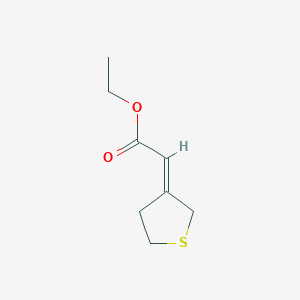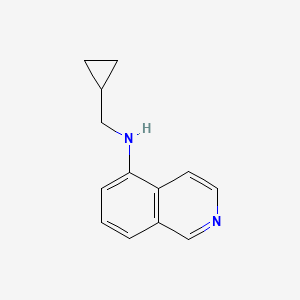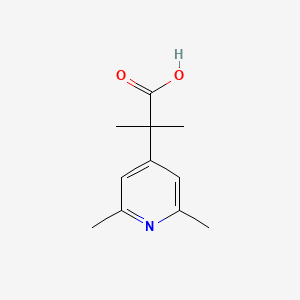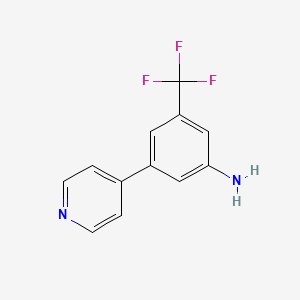
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine is an organic compound that features a pyridine ring and a trifluoromethyl group attached to a benzenamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents could be explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism by which 3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound features a similar pyridine structure but with additional pyridine rings and a benzonitrile group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyridine ring but have different substituents and structural features.
Uniqueness
3-(Pyridin-4-yl)-5-(trifluoromethyl)benzenamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability and bioavailability .
Eigenschaften
Molekularformel |
C12H9F3N2 |
|---|---|
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
3-pyridin-4-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-5-9(6-11(16)7-10)8-1-3-17-4-2-8/h1-7H,16H2 |
InChI-Schlüssel |
ZHWDUTIBYNGXPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


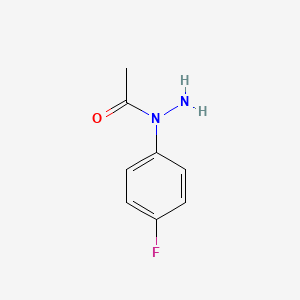
![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)

![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
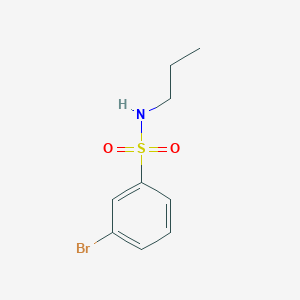
amine](/img/structure/B13307389.png)

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)
